molecular formula C11H21NO2 B11769795 Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate

Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate

Cat. No.: B11769795
M. Wt: 199.29 g/mol
InChI Key: CYGKNLDPSKOOEX-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate typically involves the esterification of 2-Methyl-3-(piperidin-1-yl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products

    Oxidation: 2-Methyl-3-(piperidin-1-yl)propanoic acid.

    Reduction: 2-Methyl-3-(piperidin-1-yl)propanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, influencing their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(piperidin-1-yl)propanoate: Similar structure but lacks the methyl group at the second position.

    Methyl 3-(2-ethylpiperidin-1-yl)propanoate: Similar ester but with a different alkyl group on the piperidine ring.

Uniqueness

The presence of the methyl group at the second position in this compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 2-methyl-3-piperidin-1-ylpropanoate

InChI

InChI=1S/C11H21NO2/c1-3-14-11(13)10(2)9-12-7-5-4-6-8-12/h10H,3-9H2,1-2H3

InChI Key

CYGKNLDPSKOOEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CN1CCCCC1

Origin of Product

United States

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